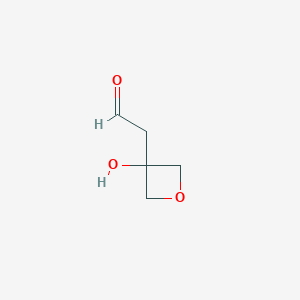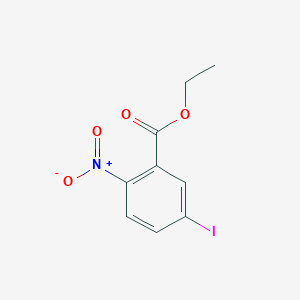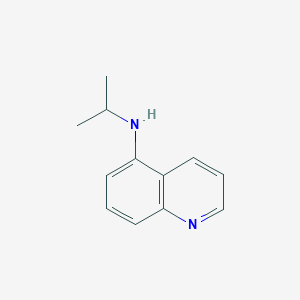
N-(propan-2-yl)quinolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(propan-2-yl)quinolin-5-amine: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinoline ring system substituted with an amine group at the 5-position and an isopropyl group at the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(propan-2-yl)quinolin-5-amine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of a quinoline derivative with an appropriate amine. For example, the reaction of 5-chloroquinoline with isopropylamine under reflux conditions can yield this compound. The reaction is typically carried out in a suitable solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(propan-2-yl)quinolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: N-substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including N-(propan-2-yl)quinolin-5-amine, are explored for their potential as therapeutic agents in treating diseases such as malaria and cancer.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(propan-2-yl)quinolin-5-amine is primarily attributed to its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, which can result in anticancer effects. Additionally, the compound may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound with a similar ring structure but without the isopropyl and amine substitutions.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Quinolin-5-amine: A compound with an amine group at the 5-position but without the isopropyl substitution.
Uniqueness: N-(propan-2-yl)quinolin-5-amine is unique due to the presence of both the isopropyl and amine groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a therapeutic agent by improving its binding affinity to molecular targets and modulating its pharmacokinetic properties.
Propriétés
Formule moléculaire |
C12H14N2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
N-propan-2-ylquinolin-5-amine |
InChI |
InChI=1S/C12H14N2/c1-9(2)14-12-7-3-6-11-10(12)5-4-8-13-11/h3-9,14H,1-2H3 |
Clé InChI |
PGPWSMDTTKCLQF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=CC=CC2=C1C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


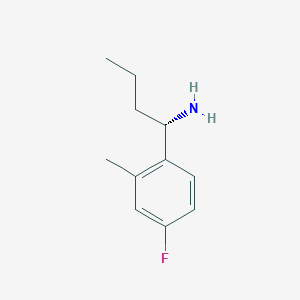

![4-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B13030107.png)
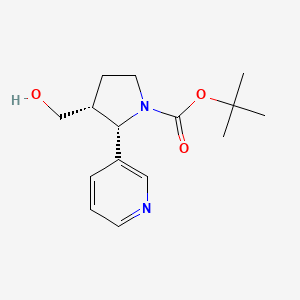
![Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo-](/img/structure/B13030119.png)
![Methyl 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B13030124.png)
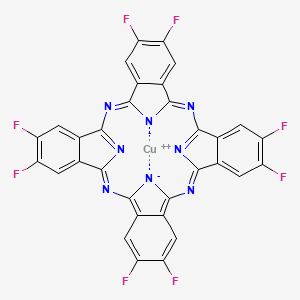
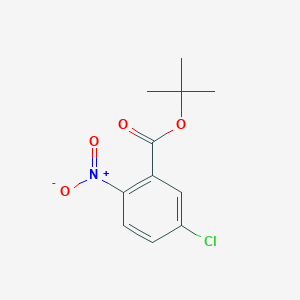
![1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine](/img/structure/B13030128.png)
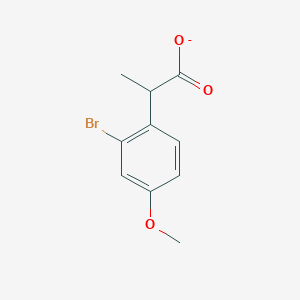

![Benzo[b]thiophene-4-carboximidamide hydrochloride](/img/structure/B13030145.png)
